S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE
Overview
Description
“Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester” is a chemical compound with the molecular formula C17H36O4SSi . It is also known by other names such as “S-[3-(Triethoxysilyl)propyl] octanethioate” and “1- { [3- (TRIETHOXYSILYL)PROPYL]SULFANYL}OCTAN-1-ONE” among others .
Molecular Structure Analysis
The molecular structure of “Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester” consists of a long carbon chain (octanethioic acid part) attached to a silicon atom through a sulfur atom. The silicon atom is further connected to a propyl group and three ethoxy groups .Scientific Research Applications
Catalytic Coupling Reactions
Research has shown that compounds related to Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester, can participate in palladium-catalyzed decarboxylative coupling reactions, demonstrating high reactivity and functional group tolerance. These findings suggest potential applications in synthetic chemistry for complex molecule construction (J. Moon, Mihee Jang, & Sunwoo Lee, 2009).
Polymerization Processes
Another area of interest is the initiation of polymerization processes, as demonstrated by Sn(II)2−ethylhexanoate (SnOct2) in the synthesis of polylactones. This study highlighted the catalyst's ability to facilitate esterification and polymerization, indicating potential applications for Octanethioic acid derivatives in creating new polymer materials (H. Kricheldorf, I. Kreiser-Saunders, & A. Stricker, 2000).
Antioxidant Activity and Molecular Interaction
The antioxidant activity and interaction with hypochlorous acid (HOCl) have been studied in derivatives similar to Octanethioic acid. These studies suggest that such compounds can scavenge reactive oxygen species, indicating potential applications in protecting against oxidative stress (G. Biewenga, J. de Jong, & A. Bast, 1994).
Hybrid Nanocomposite Precursors
Research into the hydrosilylation of allyl alcohol with specific siloxanes to synthesize hybrid nanocomposite precursors showcases the utility of organosilicon compounds in materials science. The study demonstrates the potential for Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester, and its derivatives in creating advanced materials with desirable properties (Chunxin Zhang and R. Laine, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
S-(3-triethoxysilylpropyl) octanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4SSi/c1-5-9-10-11-12-14-17(18)22-15-13-16-23(19-6-2,20-7-3)21-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPLPDOXWBVPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889135 | |
Record name | Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
220727-26-4 | |
Record name | S-[3-(Triethoxysilyl)propyl] octanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220727-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanethioic acid, S-(3-(triethoxysilyl)propyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220727264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(3-(triethoxysilyl)propyl)octanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester contribute to the mechanical properties of aramid fiber-reinforced elastomers?
A1: Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester (NXT) acts as a silane coupling agent in aramid fiber-reinforced elastomers. It enhances the interaction between the aramid fibers and the surrounding elastomer matrix. This interaction is achieved through the silane group of NXT, which can chemically bond with the elastomer matrix, and the organosulfur group, which can interact with the aramid fibers.
Q2: What are the structural characteristics of Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester?
A2: Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester possesses the following structural characteristics:
Q3: Were there any alternative coupling agents investigated in the study, and how did their performance compare to that of NXT?
A3: Yes, the study [] investigated several silane coupling agents in addition to NXT:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.